molecular formula C12H10O2S2 B1603637 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid CAS No. 870703-97-2

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

Cat. No. B1603637
M. Wt: 250.3 g/mol
InChI Key: XESWRPZAGPHDST-UHFFFAOYSA-N
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Description

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, also known as MTPTC, is a thiophene derivative that has gained significant attention in scientific research due to its potential applications in various fields. MTPTC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 290.36 g/mol.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound has been involved in Friedel-Crafts synthesis, demonstrating its utility in creating N-substituted carbothioamides, showcasing its potential in synthetic organic chemistry for constructing complex molecules (Jagodziński, Jagodzińska, & Jabłoński, 1986).

Material Science and Electronics

  • Research on phenylene-thiophene-based organic field-effect transistors highlights the role of similar thiophene derivatives in developing high-performance semiconducting materials for electronic applications, indicating the relevance of thiophene compounds in advancing organic electronics (Mushrush et al., 2003).

Pharmaceutical Research

  • Thiophene-based compounds, including those related to "5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid," have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, indicating the compound's potential in the development of new anticancer agents (Mehdhar et al., 2022).

Antimicrobial Studies

  • Derivatives of thiophene have been assessed for their antimicrobial properties, suggesting that modifications of the thiophene core, including "5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid," could lead to the development of new antimicrobial agents with potential applications in treating various infections (Atta & Abdel‐Latif, 2021).

Polymer Science

  • Studies on water-soluble polythiophene carboxylic acids explore the solution properties and the pH-induced conformational changes of polymeric materials, indicating the role of thiophene derivatives in designing functional polymers with potential applications in biotechnology and materials science (Kim, Chen, Gong, & Osada, 1999).

properties

IUPAC Name

5-(4-methylsulfanylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESWRPZAGPHDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584609
Record name 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

CAS RN

870703-97-2
Record name 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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